Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide
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Overview
Description
Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide is a chemical compound with the molecular formula C8H16IN2O. It is a member of the isoxazolidinium class of compounds, which are known for their unique structural features and reactivity. This compound is characterized by the presence of an iodomethyl group attached to the isoxazolidinium ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide typically involves the reaction of 2,2-diethyl-5-(hydroxymethyl)isoxazolidine with iodine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,2-diethyl-5-(hydroxymethyl)isoxazolidine+I2→Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine: A parent compound with similar structural features but lacking the iodomethyl group.
2,2-Diethyl-5-(hydroxymethyl)isoxazolidine: A precursor in the synthesis of Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide.
Isoxazolidinium Chloride: A similar compound with a chloride group instead of an iodide group.
Uniqueness
This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
61712-79-6 |
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Molecular Formula |
C8H17I2NO |
Molecular Weight |
397.04 g/mol |
IUPAC Name |
2,2-diethyl-5-(iodomethyl)-1,2-oxazolidin-2-ium;iodide |
InChI |
InChI=1S/C8H17INO.HI/c1-3-10(4-2)6-5-8(7-9)11-10;/h8H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BVHSQYBDFREPDF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCC(O1)CI)CC.[I-] |
Origin of Product |
United States |
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